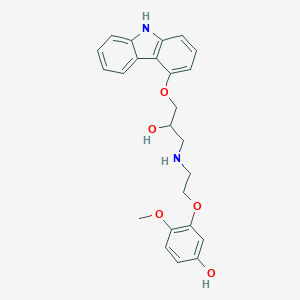

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Übersicht

Beschreibung

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an iron tridentate chelator that inactivates the iron redox cycle after its complexation .

Synthesis Analysis

The synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one has been investigated in several studies . The pK(a) value and iron affinity constants for this compound have been determined by spectrophotometry using aqueous methanol solutions .Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is C14H16O4 . Its molecular weight is 248.27 g/mol . The IUPAC name for this compound is 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one .Chemical Reactions Analysis

The compound acts as a bidentate ligand when coordinated to iron (III), as demonstrated by Job plot and MS spectra data .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.27 g/mol, and its exact mass is 248.10485899 g/mol . It has a topological polar surface area of 66.8 Ų and a complexity of 335 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Iron (III) Coordination Chemistry

This compound has been synthesized with a special focus to obtain a new tridentate ligand able to coordinate Fe (III). The iron/ligand solution chemistry has been investigated in aqueous solution by ESI-MS and cyclic voltammetric measurements . This research is significant because iron coordination compounds have been studied extensively due to their unusual chemical nature and specific physical and biological properties .

Biological Material or Organic Compound for Life Science Research

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . This means it can be used in various experiments and studies in the field of life sciences.

Iron Chelation

Iron is an essential element for humans but is associated with toxic effects. It can damage tissues by catalyzing the conversion of H2O2 into toxic OH radicals that attack cellular membranes, protein, and DNA . A proper chelation plays a central role to prevent iron participation in the Fenton reaction . The compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one can be used in the development of new iron chelators for clinical application .

Electrochemical Characterization

The compound has been used in pH-dependent electrochemical characterization . This involves studying the electrochemical properties of the compound at different pH levels, which can provide valuable insights into its behavior and potential applications.

Development of New Drugs

The search for new chelators is crucial to minimize the undesired side effects of the actual drugs . The hydroxypyrone core, which is present in 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, is present in many natural organic compounds widely investigated for medicinal applications .

Study of Molecular Structure and Chemical Bonding

Iron coordination compounds have been studied extensively because of what they reveal about molecular structure and chemical bonding . The compound 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, being able to coordinate with iron (III), can be used in such studies .

Wirkmechanismus

Target of Action

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent used in life science research . .

Mode of Action

The compound is known to be an iron tridentate chelator . It inactivates the iron redox cycle after complexation . This suggests that it may interact with its targets by binding to iron ions and preventing them from participating in redox reactions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZKMCHOYIIVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400050 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267400-83-9 | |

| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

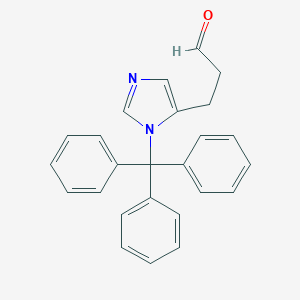

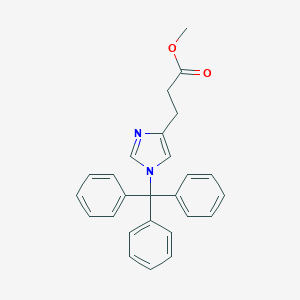

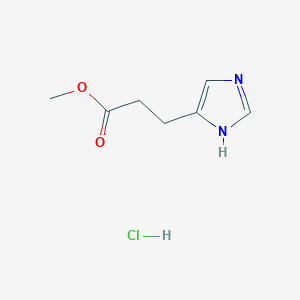

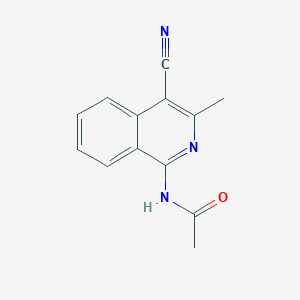

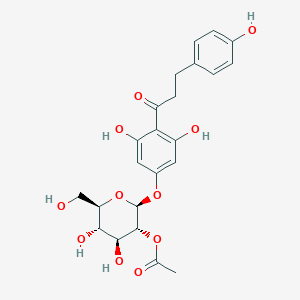

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)